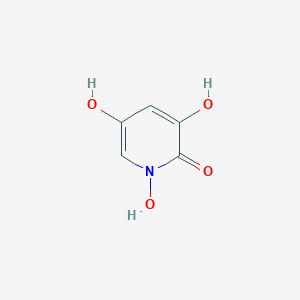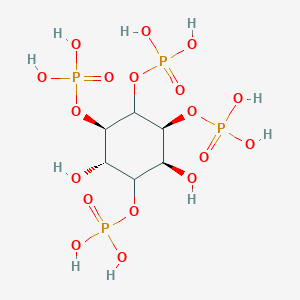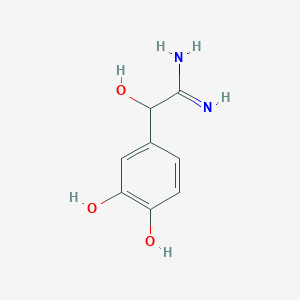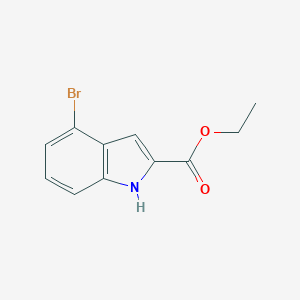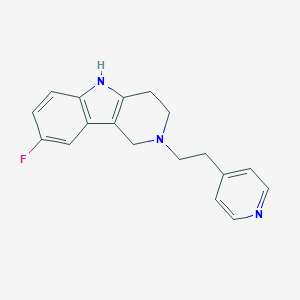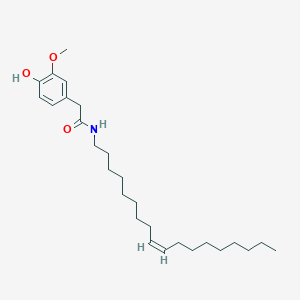
N-oleylhomovanillamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-oleylhomovanillamide (OLHVA) is a synthetic compound that belongs to the class of vanilloids. It is a non-pungent vanilloid that has been synthesized from oleic acid and homovanillic acid. OLHVA has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industry.
Mecanismo De Acción
The mechanism of action of N-oleylhomovanillamide is not fully understood. However, it is believed to act on the TRPV1 receptor, which is involved in pain and inflammation. N-oleylhomovanillamide has also been shown to modulate the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-oleylhomovanillamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and oxidative stress. It has also been shown to improve insulin sensitivity, lipid metabolism, and glucose uptake. Additionally, N-oleylhomovanillamide has been shown to enhance cognitive function and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-oleylhomovanillamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It is also stable and easy to handle, which makes it ideal for use in various assays and experiments.
However, N-oleylhomovanillamide also has some limitations for lab experiments. It is relatively expensive to synthesize, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-oleylhomovanillamide. One area of research is to further elucidate its mechanism of action. This could help to identify new therapeutic targets and improve our understanding of its biochemical and physiological effects.
Another area of research is to explore its potential applications in agriculture. N-oleylhomovanillamide has been shown to have insecticidal and fungicidal properties, which could be useful for crop protection. It could also be studied for its potential to improve plant growth and yield.
Finally, N-oleylhomovanillamide could be studied for its potential applications in the food industry. It has been shown to enhance the flavor and aroma of food products and could be used as a natural food additive. Additionally, its antioxidant properties could help to extend the shelf life of food products.
In conclusion, N-oleylhomovanillamide is a synthetic compound that has potential applications in various fields, including medicine, agriculture, and food industry. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. Further research is needed to fully understand its potential applications and to identify new therapeutic targets.
Métodos De Síntesis
The synthesis of N-oleylhomovanillamide involves the reaction between oleic acid and homovanillic acid in the presence of a catalyst. The reaction produces N-oleylhomovanillamide, which is then purified using various techniques, such as chromatography and recrystallization. The synthesis of N-oleylhomovanillamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-oleylhomovanillamide has been extensively studied for its potential applications in various fields. In medicine, N-oleylhomovanillamide has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential to treat various diseases, such as cancer, diabetes, and obesity.
In agriculture, N-oleylhomovanillamide has been shown to have insecticidal and fungicidal properties. It has also been studied for its potential to increase crop yield and improve plant growth.
In the food industry, N-oleylhomovanillamide has been studied for its potential to enhance the flavor and aroma of food products. It has also been shown to have antioxidant properties, which can help to extend the shelf life of food products.
Propiedades
Número CAS |
107512-56-1 |
|---|---|
Nombre del producto |
N-oleylhomovanillamide |
Fórmula molecular |
C27H45NO3 |
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3-methoxyphenyl)-N-[(Z)-octadec-9-enyl]acetamide |
InChI |
InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-27(30)23-24-19-20-25(29)26(22-24)31-2/h10-11,19-20,22,29H,3-9,12-18,21,23H2,1-2H3,(H,28,30)/b11-10- |
Clave InChI |
JFPHSRCDTFVLLE-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCNC(=O)CC1=CC(=C(C=C1)O)OC |
Sinónimos |
N-oleylhomovanillamide N-oleylhomovanillamide, (E)-isomer NE 28345 NE-28345 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



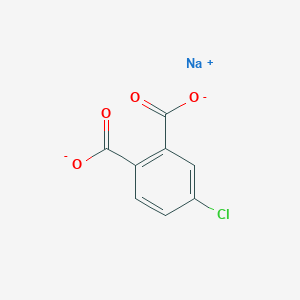
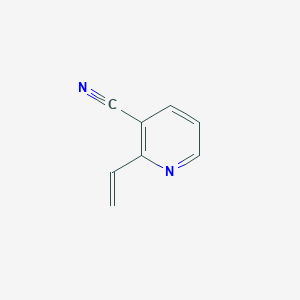

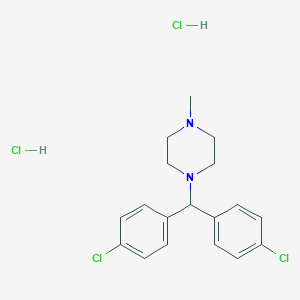

![Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B35504.png)

